

An In-depth Technical Guide to the FastDigest Restriction Enzyme FD1024 BstXI

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This guide provides comprehensive technical information for researchers, scientists, and drug development professionals on the Thermo Scientific™ FastDigest™ BstXI restriction enzyme (Catalog #FD1024).

Recognition Sequence and Cleavage

The FastDigest BstXI enzyme recognizes the palindromic sequence CCANNNNN/NTGG and generates fragments with 3'-overhanging ends.[1][2] The cleavage site is indicated as follows:

5'...C C A N N N N N ↓ N T G G...3' 3'...G G T N ↑ N N N N N A C C...5'

Here, "N" represents any nucleotide. The enzyme cuts after the fifth "N" on the top strand and before the fifth "N" on the bottom strand, creating a 3' overhang of four undefined nucleotides. [1]

Quantitative Data Summary

The following tables summarize the key quantitative characteristics and performance data for FastDigest BstXI.

Table 1: General Properties and Reaction Conditions



Property	Value / Condition
Catalog Number	FD1024[3][4]
Recognition Site	CCANNNNN^NTGG[3][5][6]
Optimal Temperature	37°C[3][5][7][8]
Incubation Time	5-15 minutes[3][5]
Heat Inactivation	80°C for 5 minutes[6][7]
Universal Buffer	100% activity in FastDigest and FastDigest Green buffers[5]
Isoschizomers	No known isoschizomers[1]
Storage Buffer	10 mM Tris-HCl (pH 7.4 @ 25°C), 300 mM NaCl, 1 mM DTT, 0.1 mM EDTA, 500 μg/ml Recombinant Albumin, 50% Glycerol[2]
Unit Definition	One unit digests 1 μg of λ (lambda) DNA in 1 hour at 37°C in a 50 μl reaction volume.[2] For FastDigest, 1 μL is sufficient to digest up to 1 μg of lambda DNA in 5 minutes.[7]

Table 2: Methylation Sensitivity

Methylation Type	Sensitivity
dam	Not sensitive.[2][7]
dcm	Blocked or impaired by overlapping dcm methylation.[2][6][7][8] To avoid this, use of a dam-, dcm- strain like GM2163 is recommended.[7]
CpG	Not sensitive.[2][7]

Table 3: Number of Recognition Sites in Common DNA Substrates



DNA Substrate	Number of BstXI Sites
λ (lambda)	13[7]
ФХ174	3[7]
pBR322	0[7]
pUC57	0[7]
pUC18/19	0[7]
pTZ19R/U	0[7]
M13mp18/19	0[7]

Experimental Protocols

The following are detailed protocols for the use of FastDigest BstXI. All FastDigest enzymes are 100% active in the universal FastDigest buffer, eliminating the need for sequential digests when performing multiple digests.[5]

3.1. Standard Single DNA Digestion Protocol

This protocol is suitable for the digestion of plasmid DNA, PCR products, or genomic DNA.

Materials:

- DNA sample
- FastDigest BstXI (#FD1024)
- 10X FastDigest Buffer or 10X FastDigest Green Buffer
- Nuclease-free water

Procedure:

• Set up the reaction mixture on ice. For a 20 μ L total reaction volume, add the components in the following order:

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Nuclease-free water: 15 μL

10X FastDigest Buffer: 2 μL

DNA (up to 1 μg): 2 μL

FastDigest BstXI: 1 μL

- Mix the components gently by pipetting up and down, then centrifuge briefly to collect the contents at the bottom of the tube.[7]
- Incubate the reaction at 37°C in a heat block or water bath for 5-15 minutes.[7]
 - For 1 μg of plasmid DNA: 5 minutes is sufficient.[7]
 - For 0.2 μg of a PCR product: 5 minutes is sufficient.[7]
 - For 1 μg of genomic DNA: 5 minutes is sufficient; for 5 μg, extend the incubation to 30 minutes.
- (Optional) Inactivate the enzyme by incubating at 80°C for 5 minutes.[7]
- The digested DNA is ready for downstream applications. If using FastDigest Green Buffer, the reaction can be loaded directly onto an agarose gel for analysis.

3.2. Double Digestion Protocol

For a double digest, simply add 1 μ L of each FastDigest enzyme to the reaction mixture. The total volume of enzymes should not exceed 1/10th of the total reaction volume.[7] The rest of the protocol remains the same as the single digest.

3.3. Downstream Applications

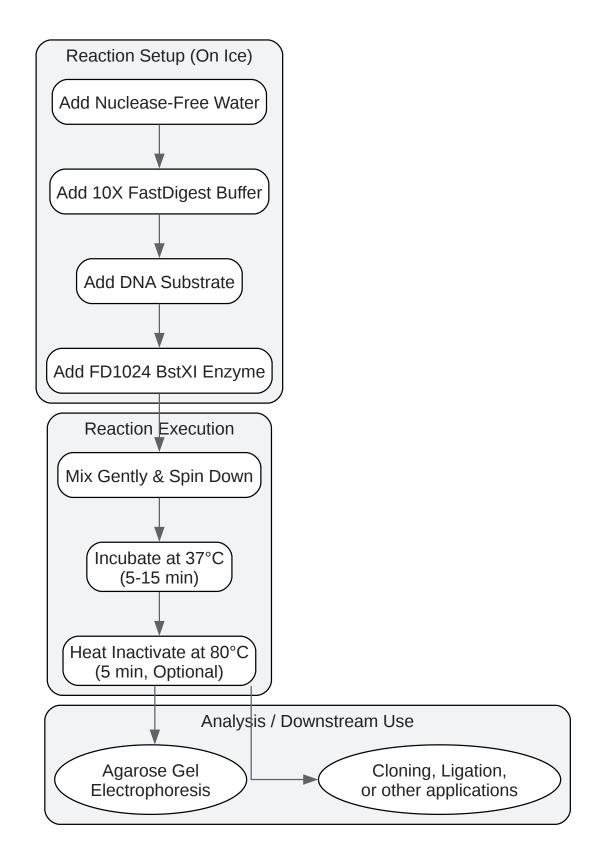
DNA modifying enzymes such as T4 DNA Ligase, Klenow Fragment, and alkaline phosphatases are 100% active in the FastDigest Buffer.[5] This allows for subsequent enzymatic steps to be performed directly in the same reaction mixture without buffer exchange or DNA purification. However, it is important to note that BstXI fragments can be difficult to ligate with T4 DNA Ligase due to the four undefined nucleotides in the 3'-cohesive ends.[1]



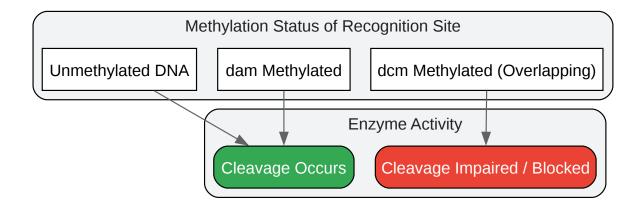
Visualizations

Diagram 1: Experimental Workflow for DNA Digestion









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